4-Phenylbenzene-1-sulfonylfluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylbenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFCPDDYELHQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325-04-2 | |
| Record name | 325-04-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Phenylbenzene 1 Sulfonylfluoride and Its Derivatives
Strategic Retrosynthetic Analysis of the 4-Phenylbenzene-1-sulfonylfluoride Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-phenylbenzene-1-sulfonyl fluoride (B91410), the primary disconnection occurs at the sulfur-fluorine bond. This suggests that the immediate precursor could be the corresponding sulfonyl chloride, 4-phenylbenzene-1-sulfonyl chloride. This approach is a common and well-established method for synthesizing sulfonyl fluorides. nih.govmdpi.com
A further disconnection of the carbon-sulfur bond in 4-phenylbenzene-1-sulfonyl chloride points to biphenyl (B1667301) as the foundational hydrocarbon skeleton. The sulfonyl chloride group can be introduced onto the biphenyl ring via chlorosulfonation. This leads to a straightforward synthetic pathway starting from biphenyl.
Alternative retrosynthetic strategies might consider the formation of the biphenyl linkage as a key step. This could involve cross-coupling reactions where one aryl partner already contains a sulfonyl fluoride or a precursor group. However, the more direct approach of functionalizing the pre-formed biphenyl ring is often more efficient.
Development and Synthesis of Key Precursor Molecules for this compound Formation
The most critical precursor for the synthesis of 4-phenylbenzene-1-sulfonyl fluoride is 4-phenylbenzene-1-sulfonyl chloride. sigmaaldrich.comglpbio.com The synthesis of this intermediate is typically achieved through the chlorosulfonation of biphenyl. In this electrophilic aromatic substitution reaction, biphenyl is treated with chlorosulfonic acid. The reaction is usually carried out in a dry, inert solvent like chloroform (B151607) at low temperatures (0–5°C) to control the reactivity and selectivity of the chlorosulfonic acid. After the addition is complete, the reaction mixture is stirred at room temperature before being quenched with ice.
Another key precursor is the corresponding sulfonic acid, 4-biphenylsulfonic acid. This can be converted to the sulfonyl chloride by reacting with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. Subsequently, the sulfonyl chloride can be converted to the sulfonyl fluoride.
Recent advancements have also explored the direct conversion of sulfonic acids or their salts to sulfonyl fluorides, bypassing the isolation of the often reactive sulfonyl chloride intermediate. nih.govrsc.orgrsc.org These methods utilize reagents that can both activate the sulfonic acid and provide a fluoride source in a one-pot procedure. nih.govnih.govrsc.org
Optimization of Reaction Parameters for the Efficient Synthesis of this compound
The efficient synthesis of 4-phenylbenzene-1-sulfonyl fluoride from its precursors, primarily 4-phenylbenzene-1-sulfonyl chloride or 4-biphenylsulfonic acid, hinges on the careful optimization of several reaction parameters.
The conversion of 4-phenylbenzene-1-sulfonyl chloride to the corresponding fluoride is a halogen exchange (Halex) reaction. The choice of the fluorinating agent is crucial. Common reagents include potassium fluoride (KF) and potassium bifluoride (KHF₂). nih.govacs.org The use of KF often requires a phase-transfer catalyst, such as 18-crown-6 (B118740) ether, to enhance its solubility and reactivity in organic solvents like acetonitrile (B52724). mdpi.comrsc.org An excess of the fluorinating agent is typically used to drive the reaction to completion.
For the direct conversion of sulfonic acids, newer reagents have been developed. Thionyl fluoride (SOF₂) and Xtalfluor-E® are effective for the deoxyfluorination of sulfonic acids. nih.govrsc.orgrsc.org Another approach involves using cyanuric chloride to convert the sulfonic acid or its salt to the sulfonyl chloride in situ, followed by the addition of KHF₂. nih.govmdpi.com The stoichiometry of these reagents must be carefully controlled to maximize yield and minimize side reactions. For instance, using 3 equivalents of thionyl fluoride can lead to a 98% yield of the desired sulfonyl fluoride in just one hour. nih.gov
Interactive Table: Reagent Selection for Sulfonyl Fluoride Synthesis
| Precursor | Reagent | Catalyst/Additive | Typical Yield | Reference |
| 4-Phenylbenzene-1-sulfonyl chloride | KF | 18-crown-6 | Excellent | mdpi.com |
| 4-Phenylbenzene-1-sulfonyl chloride | KHF₂ | None | Good to Excellent | nih.gov |
| 4-Biphenylsulfonic acid | Thionyl fluoride | None | Up to 98% | nih.gov |
| 4-Biphenylsulfonic acid | Xtalfluor-E® | None | 41-94% | rsc.org |
| 4-Biphenylsulfonate salt | Cyanuric chloride, KHF₂ | TBAB or TMAC | Moderate to Good | mdpi.com |
The choice of solvent can significantly impact the efficiency and selectivity of the synthesis. For the halogen exchange reaction, polar aprotic solvents like acetonitrile are commonly used. mdpi.comrsc.org Acetonitrile effectively dissolves the reactants and facilitates the nucleophilic substitution. In some cases, a biphasic system with water can be advantageous, especially when using aqueous solutions of fluoride salts. nih.gov
In the direct conversion of sulfonic acids, the solvent choice is also critical. For instance, with thionyl fluoride, acetonitrile at room temperature can give high yields. nih.gov However, in some cases, a higher boiling point solvent like dimethylformamide (DMF) might be necessary to drive the reaction, although this can also lead to side reactions if the temperature is not carefully controlled. nih.gov The use of a dual-solvent system, such as acetonitrile and acetone, has been shown to improve yields in certain one-pot procedures from sulfonate salts. rsc.org The solubility of the specific substrate, like electronically poor substrates, can be a limiting factor in certain solvents, affecting the isolated yield. nih.gov
Interactive Table: Solvent Effects on Sulfonyl Fluoride Synthesis
| Reaction Type | Solvent | Observation | Reference |
| Halogen Exchange (Sulfonyl Chloride to Fluoride) | Acetonitrile | Good solubility for reactants, often used with phase-transfer catalysts. | mdpi.com |
| Deoxyfluorination of Sulfonic Acid (with Thionyl Fluoride) | Acetonitrile | High yields at room temperature. | nih.gov |
| Deoxyfluorination of Sulfonic Acid (with Thionyl Fluoride) | DMF | Reaction may require heating to 115-130°C to proceed effectively. | nih.gov |
| One-pot from Sulfonate Salt (with Cyanuric Chloride) | Acetonitrile/Acetone (1:1) | Improved yield compared to acetonitrile alone. | rsc.org |
Temperature is a key parameter influencing the rate of reaction. The chlorosulfonation of biphenyl is typically performed at low temperatures (0–5°C) to control the exothermic reaction and prevent the formation of byproducts. For the conversion of the sulfonyl chloride to the fluoride, the reaction is often carried out at room temperature or with gentle heating. mdpi.com
In the direct conversion of sulfonic acids, the optimal temperature can vary depending on the reagent and substrate. While some methods work efficiently at room temperature, others may require elevated temperatures. nih.govrsc.org For example, the reaction of a sulfonic acid with thionyl fluoride in DMF may require heating to 130°C to achieve a high yield. nih.gov Similarly, the one-pot synthesis from sulfonates using cyanuric chloride is typically performed at 60°C. mdpi.com Pressure is generally not a critical parameter for these liquid-phase reactions and they are typically carried out at atmospheric pressure.
Reaction times can vary from as little as one hour to overnight, depending on the chosen methodology and reaction conditions. mdpi.comnih.gov Optimization aims to reduce reaction times while maximizing yield. For example, increasing the amount of thionyl fluoride from 1 to 3 equivalents can dramatically reduce the reaction time from several hours to just one hour, with a corresponding increase in yield to 98%. nih.gov
The yields for the synthesis of 4-phenylbenzene-1-sulfonyl fluoride and its derivatives are generally reported to be good to excellent, often exceeding 80-90% under optimized conditions. nih.govrsc.org However, factors such as substrate purity, reagent quality, and precise control over reaction parameters are crucial for achieving high and reproducible yields. The electronic nature of substituents on the biphenyl ring can also influence reaction times and yields, with electron-rich systems sometimes reacting faster. nih.gov
Exploration of Novel Synthetic Pathways to this compound
The synthesis of arylsulfonyl fluorides, including this compound, has evolved beyond traditional methods, with new pathways offering improved efficiency, milder conditions, and broader substrate applicability. These novel approaches often start from readily available precursors like sulfonic acids, sulfonates, or sulfonamides, providing more direct access to the target compound. mdpi.comd-nb.info
One innovative strategy involves the direct deoxyfluorination of sulfonic acids. nih.gov Researchers have developed complementary methods using reagents like thionyl fluoride or Xtalfluor-E® to convert sulfonic acids and their salts directly into sulfonyl fluorides. nih.gov The thionyl fluoride method is particularly effective for converting sulfonic acid sodium salts, achieving high yields in a short time, while the use of Xtalfluor-E®, a stable solid, facilitates the conversion of both aryl and alkyl sulfonic acids under mild conditions. nih.gov
Another significant advancement is the synthesis from sulfonamides. d-nb.info Sulfonamides are stable, common functionalities in many complex molecules, making them ideal starting points for late-stage functionalization. d-nb.infoorgsyn.org A one-pot method utilizes a pyrylium (B1242799) tetrafluoroborate (B81430) salt to activate the sulfonamide, which is then converted in situ to the sulfonyl fluoride with a fluoride source like potassium fluoride (KF). d-nb.infoorgsyn.org This approach demonstrates high chemoselectivity, allowing for the synthesis of complex sulfonyl fluorides from biologically active sulfonamide-bearing molecules. d-nb.info
Mechanochemistry presents a solvent-free, sustainable alternative for synthesizing sulfonyl fluorides. acs.org A procedure using a mixer mill enables the reaction of sulfur(VI) 2-methylimidazoles, such as 1‐[(1,1'‐biphenyl)‐4‐sulfonyl]‐2‐methylimidazole, with potassium bifluoride (KHF₂) under solvent-free conditions to produce the corresponding sulfonyl fluorides in excellent yields with reduced reaction times compared to solution-based methods. acs.org
Other novel catalytic systems have also been developed. These include palladium-catalyzed reactions of aryl iodides, organobismuth(III)-catalyzed reactions of aryl boronic acids, and copper-free Sandmeyer-type reactions of aryldiazonium salts, all providing new routes to arylsulfonyl fluorides with broad functional group tolerance. organic-chemistry.org A catalyst-free, one-pot multicomponent reaction starting from aryltriazenes also represents an efficient and practical strategy. bohrium.com
| Starting Material | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Sulfonic Acids/Salts | Thionyl fluoride or Xtalfluor-E® | Direct deoxyfluorination; mild conditions; high yields (41-99%). | nih.gov |
| Sulfonamides | Pyrylium tetrafluoroborate, MgCl₂, KF | One-pot procedure; ideal for late-stage functionalization; high chemoselectivity. | d-nb.infoorgsyn.org |
| Sulfur(VI) Imidazoles | KHF₂, Acetic Acid (Mechanochemical) | Solvent-free; sustainable; short reaction times; simple purification. | acs.org |
| Aryl Boronic Acids | Organobismuth(III) complex, SO₂, Selectfluor | Catalytic; excellent yields; wide functional group tolerance. | organic-chemistry.org |
| Aryltriazenes | DABSO, NFSI, TFA | Catalyst-free; one-pot multicomponent reaction; high yields. | bohrium.com |
Divergent Synthesis Strategies for this compound Analogs and Homologs
Divergent synthesis is a powerful strategy for generating libraries of structurally related compounds from a common intermediate. This approach is particularly valuable for creating analogs and homologs of this compound for applications in medicinal chemistry and materials science.
One such strategy begins with a common biphenyl core, such as 4,4'-biphenol, to synthesize a range of symmetrical fluoroalkylated 4,4'-biphenyl derivatives. sctunisie.org By varying the spacer groups (e.g., allyloxy vs. ethyl[(3-propyloxy)sulfanyl]acetate) and the length of the perfluoroalkyl chains attached to the core, a diverse set of analogs can be created. sctunisie.org The properties of these compounds, such as their liquid crystal phases, are directly influenced by these structural modifications. sctunisie.org
The concept of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry provides a foundation for divergent synthesis. researchgate.net For instance, a divergent SuFEx process has been developed between sulfonimidoyl fluorides (aza-analogs of sulfonyl fluorides) and alkynes, leading to either vinylic or acetylenic sulfoximines depending on the reaction conditions and substituents. researchgate.net This allows for the creation of diverse molecular architectures from a single class of precursors. While not directly starting with this compound, the principle can be applied to its derivatives.
A more direct application involves the synthesis of N-protected sulfonimidoyl fluorides from arenediazonium salts via a copper-catalyzed reaction. nih.gov These N-protected sulfonimidoyl fluorides are valuable intermediates that can be divergently transformed into pharmaceutically relevant primary sulfonamides and sulfonimidamides in a few synthetic steps. nih.gov This methodology is suitable for late-stage modification and can be applied to complex bioactive molecules. nih.gov Similarly, a diversity-oriented synthesis has been established for 5-sulfone-substituted uracils, demonstrating a protection-group-free method to generate a variety of heterocyclic sulfones with high yields. nih.gov
| Common Precursor | Synthetic Strategy | Resulting Analogs/Homologs | Reference |
|---|---|---|---|
| 4,4'-Biphenol | Attachment of different spacers and perfluoroalkyl chains. | Symmetrical 4,4'-biphenyl derivatives with varying chain lengths and spacer groups. | sctunisie.org |
| Arenediazonium Salts | Copper-catalyzed conversion to N-protected sulfonimidoyl fluorides. | Divergent synthesis into primary sulfonamides and sulfonimidamides. | nih.gov |
| Sulfonimidoyl Fluorides | Divergent SuFEx reaction with alkynes. | Vinylic or acetylenic sulfoximines. | researchgate.net |
Green Chemistry Approaches and Sustainable Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Recent research has led to several sustainable methods for synthesizing sulfonyl fluorides, including this compound.
A significant breakthrough is the development of a safe, cost-effective, and environmentally friendly method to convert thiols and disulfides into sulfonyl fluorides. sciencedaily.comeurekalert.org This process uses the highly reactive SHC5® reagent and potassium fluoride (KF). sciencedaily.com The reaction is highly efficient and produces only non-toxic sodium and potassium salts as by-products, resulting in minimal environmental impact. sciencedaily.comeurekalert.org This method avoids the use of highly toxic and difficult-to-handle reagents like SO₂F₂ gas or KHF₂, which were common in earlier syntheses. sciencedaily.com The protocol is simple, scalable, and applicable to a broad range of aromatic, aliphatic, and heterocyclic substrates. sciencedaily.comeurekalert.org
Another prominent green approach is the use of mechanochemistry, which conducts reactions in the absence of bulk solvents. acs.org As mentioned previously, sulfonyl fluorides can be synthesized by milling the corresponding sulfur(VI) 2-methylimidazole (B133640) precursors with potassium bifluoride in a mixer mill. acs.orgyoutube.com This solvent-free method is not only environmentally benign but also reduces reaction times and simplifies purification, often requiring only a simple silica (B1680970) plug filtration. acs.orgyoutube.com This technique has been specifically demonstrated for a biphenyl derivative, highlighting its direct relevance for the sustainable synthesis of this compound. acs.org
Furthermore, a green and efficient method for synthesizing β-sulfonyl aliphatic sulfonyl fluorides has been developed to work in aqueous media under mild conditions, without the need for any ligands or additives. nih.gov The desired products are often pure enough to be isolated by simple filtration. nih.gov While this specific method applies to aliphatic compounds, it showcases the trend towards developing syntheses in environmentally benign solvents like water.
| Method | Key Reagents | Green Chemistry Principles Adhered To | Reference |
|---|---|---|---|
| From Thiols/Disulfides | SHC5®, Potassium Fluoride (KF) | Use of less hazardous reagents; atom economy (non-toxic by-products); safer chemistry. | sciencedaily.comeurekalert.org |
| Mechanochemical Synthesis | Potassium Bifluoride (KHF₂), Acetic Acid | Solvent-free conditions; energy efficiency (shorter reaction times); waste prevention (simple purification). | acs.orgyoutube.com |
| Aqueous Media Synthesis | (Substrates) | Use of a benign solvent (water); mild reaction conditions; avoidance of additives/ligands. | nih.gov |
Reactivity and Mechanistic Investigations of 4 Phenylbenzene 1 Sulfonylfluoride
Nucleophilic Activation of the Sulfonyl Fluoride (B91410) Moiety in 4-Phenylbenzene-1-sulfonylfluoride
The sulfonyl fluoride group (-SO₂F) is characterized by a unique balance of stability and reactivity. sigmaaldrich.com While generally stable, even in aqueous environments, its sulfur atom is susceptible to nucleophilic attack, a process central to its utility in chemical synthesis and chemical biology. sigmaaldrich.comenamine.net The activation of the sulfonyl fluoride moiety in this compound typically involves a nucleophile attacking the electrophilic sulfur center, leading to the displacement of the fluoride ion. nih.gov
This reactivity is harnessed in various applications. For instance, sulfonyl fluorides can react with multiple nucleophilic amino acid residues within proteins, such as lysine (B10760008), serine, and tyrosine, forming stable sulfonamide or sulfonate ester linkages. enamine.netnih.gov This covalent modification is a key strategy in the design of enzyme inhibitors and chemical probes for studying protein function. enamine.netenamine.net The reaction proceeds through a nucleophilic substitution mechanism at the sulfur atom. nih.gov The specific mechanism can either be a direct substitution of the fluorine atom or an elimination-addition pathway that proceeds through a trigonal bipyramidal intermediate. nih.gov
The reactivity of the sulfonyl fluoride can be modulated by the electronic properties of the substituents on the aromatic ring. In the case of this compound, the biphenyl (B1667301) system influences the electrophilicity of the sulfur atom. The nature of the nucleophile also plays a critical role. For example, the pKa-perturbed ε-amino group of a lysine residue in a protein binding pocket can act as a potent nucleophile to activate the sulfonyl fluoride. nih.gov The reaction environment, including the presence of proton sources or hydrogen-bonding networks, can further facilitate the activation and subsequent bond formation. nih.gov
It has been observed that poor alignment between the sulfonyl fluoride group and the incoming nucleophile can lead to hydrolysis, where water acts as the nucleophile, converting the sulfonyl fluoride to a sulfonic acid. nih.gov This highlights the importance of precise molecular recognition and orientation for achieving selective covalent modification. nih.gov
Electrophilic Aromatic Substitution Reactions on the Biphenyl Core of this compound
Electrophilic aromatic substitution (SₑAr) is a fundamental class of reactions for functionalizing aromatic rings. youtube.com In these reactions, an electrophile attacks the electron-rich π-system of the aromatic ring, leading to the substitution of a hydrogen atom. dokumen.pub The biphenyl core of this compound provides two aromatic rings that can potentially undergo electrophilic attack.
The sulfonyl fluoride group is a deactivating, meta-directing group. This means it withdraws electron density from the benzene (B151609) ring to which it is attached, making it less reactive towards electrophiles compared to unsubstituted benzene. Any electrophilic substitution on this ring would be directed to the positions meta to the sulfonyl fluoride group. Conversely, the phenyl substituent is an activating, ortho-, para-directing group. Therefore, the second phenyl ring in the biphenyl system is more susceptible to electrophilic attack, with substitution occurring primarily at the ortho and para positions relative to the point of attachment to the first ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comlibretexts.org For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.comlibretexts.org Sulfonation involves the use of fuming sulfuric acid (sulfur trioxide in sulfuric acid) to introduce a sulfonic acid group (-SO₃H). libretexts.org
The regioselectivity of these reactions on the biphenyl core of this compound would be determined by the interplay of the directing effects of the sulfonyl fluoride and the phenyl groups. The greater activating effect of the phenyl group would likely favor substitution on the second aromatic ring.
Exploiting this compound in Chemoselective Click Chemistry Reactions
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov this compound and its derivatives are valuable reagents in several types of click chemistry, enabling the efficient construction of complex molecules.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govnih.gov While this compound itself does not directly participate in CuAAC, it can be readily functionalized with either an azide or an alkyne group to create a building block for this reaction.
For example, a derivative such as 4'-azido-[1,1'-biphenyl]-4-sulfonyl fluoride or 4'-ethynyl-[1,1'-biphenyl]-4-sulfonyl fluoride could be synthesized. These derivatives could then be used to link the 4-phenylbenzene-1-sulfonyl fluoride motif to other molecules containing a complementary alkyne or azide functionality, respectively. This strategy is widely employed in drug discovery, materials science, and bioconjugation. The CuAAC reaction is known for its high efficiency and orthogonality to many other chemical transformations. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derivatives
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free version of the azide-alkyne cycloaddition. It utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst. This is particularly advantageous for biological applications where the toxicity of copper is a concern.
Similar to CuAAC, derivatives of this compound bearing either an azide or a strained alkyne can be prepared. These can then be used to conjugate the sulfonyl fluoride moiety to biomolecules or other chemical entities. The bioorthogonal nature of the SPAAC reaction allows for selective labeling and modification in complex biological systems.
Base-Mediated Sulfonyl Fluoride-Azide Click (SuFEx) Chemistry Involving this compound
Sulfur(VI) Fluoride Exchange (SuFEx) is a more recent addition to the click chemistry toolbox, centered around the reactivity of the sulfonyl fluoride group. sigmaaldrich.comenamine.net In one prominent SuFEx reaction, a sulfonyl fluoride reacts with an azide in the presence of a base to form a sulfonyl azide, which can then undergo further transformations.
A notable application is the deoxyazidation of alcohols. In this process, a reagent like benzene-1,3-disulfonyl fluoride (BDSF) or benzene-1,3,5-trisulfonyl fluoride (BTSF) activates an alcohol, which is then displaced by an azide source such as trimethylsilyl (B98337) azide (TMSN₃) in the presence of a base like DBU. nih.gov This provides a reliable method for converting alcohols to azides. nih.gov While this specific example doesn't directly use this compound, the underlying principle of SuFEx chemistry is applicable. This compound itself can serve as a hub for SuFEx reactions, reacting with various nucleophiles under appropriate conditions. acs.orgdigitellinc.com The SuFEx reaction is characterized by its high efficiency and the stability of the resulting linkage. sigmaaldrich.com
Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While sulfonyl fluorides are not typically used as coupling partners in the same way as aryl halides or triflates, the biphenyl scaffold of this compound can be constructed or further functionalized using these methods.
For instance, the Suzuki-Miyaura coupling can be used to synthesize the biphenyl core itself, by reacting a phenylboronic acid with a halo-benzenesulfonyl fluoride. More relevant to the reactivity of the sulfonyl fluoride group, aryl nonaflates, which are structurally related to sulfonyl fluorides, are excellent electrophiles in various palladium-catalyzed couplings, including the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig reactions. organic-chemistry.orgwikipedia.org Phenols can be converted in situ to nonaflates using nonafluorobutanesulfonyl fluoride (NfF) and then subjected to coupling, a process that avoids the need to isolate the intermediate sulfonate. organic-chemistry.org
Furthermore, methods have been developed for the direct palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. nih.govrsc.org This process involves the initial sulfonylation of the aryl bromide using a sulfur dioxide source, followed by treatment with an electrophilic fluorine source. nih.govrsc.org This allows for the late-stage introduction of the sulfonyl fluoride group onto complex molecules. nih.govrsc.org
The following table summarizes representative palladium-catalyzed cross-coupling reactions relevant to the synthesis and functionalization of structures related to this compound:
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Aryl Nonaflate | Arylboronic Acid | Pd₂(dba)₃, SPhos, Cs₂CO₃ | Biaryl |
| Sonogashira | Aryl Nonaflate | Terminal Alkyne | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Diarylacetylene |
| Stille | Aryl Nonaflate | Organostannane | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Styrene |
| Buchwald-Hartwig | Aryl Nonaflate | Amine | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Diarylamin |
| Sulfonylfluoride Synthesis | Aryl Bromide | DABSO, NFSI | Pd(OAc)₂, AmPhos | Aryl Sulfonyl Fluoride |
Radical Reactions Involving this compound
The sulfonyl fluoride group, while generally stable, can participate in reactions proceeding through radical intermediates, particularly under photocatalytic conditions. nih.govdntb.gov.ua These methods are part of a growing field using light to initiate synthetically useful transformations under mild conditions. nih.govresearchgate.net
One notable radical-mediated application is the visible-light-induced sulfonylation of anilines. frontiersin.org In a representative synthetic strategy, 4-phenylbenzene-1-sulfonyl fluoride can be synthesized and then used to sulfonylate N,N-dimethylaniline derivatives. frontiersin.org The reaction is typically promoted by an iridium-based photocatalyst, such as Ir[(ppy)₂(dtbbpy)]Cl, under blue light irradiation. The process involves the excitation of the photocatalyst, which then engages in an electron transfer cascade with the aniline (B41778) and the sulfonyl fluoride, ultimately leading to the formation of a new carbon-sulfur bond and yielding the corresponding sulfonylaniline product. frontiersin.org
This type of reaction highlights the utility of aryl sulfonyl fluorides as versatile and stable sulfonylation reagents that can be activated through radical pathways for late-stage functionalization, enabling the construction of complex molecules. frontiersin.org The general approach of using photocatalysis to generate sulfonyl radicals or their precursors has been applied to various transformations, including the difunctionalization of alkenes and alkynes, further demonstrating the accessibility of radical pathways for sulfur(VI) fluoride compounds. dntb.gov.uanih.govresearchgate.net
The reaction conditions for a representative visible-light-mediated sulfonylation are summarized below.
| Parameter | Condition |
| Sulfonyl Fluoride | Aryl Sulfonyl Fluoride (e.g., 4-Phenylbenzene-1-sulfonyl fluoride) |
| Substrate | Aniline Derivative (e.g., N,N,4-trimethylaniline) |
| Photocatalyst | Ir[(ppy)₂(dtbbpy)]Cl (5 mol%) |
| Base | NaHCO₃ (1.8 equivalents) |
| Solvent | Dichloroethane or Trifluorotoluene |
| Light Source | 30-W Blue LEDs |
| Temperature | 50°C |
| Reaction Time | 12 hours |
| The data in this table is based on optimized conditions for related sulfonylation reactions. frontiersin.org |
Theoretical and Experimental Mechanistic Elucidation for Reactions of this compound
Understanding the precise mechanisms of reactions involving 4-phenylbenzene-1-sulfonyl fluoride is crucial for optimizing reaction conditions and expanding their synthetic utility. Both computational modeling and experimental studies have provided significant insights into the transition states, reaction pathways, and key intermediates that govern its reactivity, particularly in nucleophilic substitution reactions. nih.govchemrxiv.org
The reaction of aryl sulfonyl fluorides with nucleophiles, such as the amine group of lysine residues in proteins, has been a subject of detailed mechanistic investigation. nih.gov Computational studies, particularly using density functional theory (DFT), have mapped out the potential energy surfaces for these transformations. Two primary mechanistic pathways are generally considered for the nucleophilic substitution at the sulfur(VI) center:
Direct Substitution (Sₙ2-like): This pathway involves a direct, one-step displacement of the fluoride ion by the incoming nucleophile. The reaction proceeds through a single transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-fluorine bond breaking. nih.gov
Elimination-Addition: This two-step mechanism involves the initial formation of a pentacoordinate trigonal bipyramidal intermediate. The nucleophile attacks the electrophilic sulfur atom to form this intermediate, which then collapses by expelling the fluoride leaving group to give the final product. nih.gov
Mechanistic modeling of the sulfonylation of a lysine residue by a related aromatic sulfonyl fluoride revealed that the reaction is significantly influenced by the surrounding environment. nih.gov Hydrogen bonds from nearby protein backbone amide groups can pre-organize the reactants and stabilize the transition state. Specifically, these interactions with the sulfonyl oxygen atoms lower the activation energy, facilitating the reaction. nih.gov The calculations suggest that these stabilizing electrostatic interactions are critical for an efficient sulfonylation process. nih.gov
In broader studies on the amidation of sulfonyl fluorides, it has been noted that the reaction is more likely to proceed via an Sₙ2 or addition-elimination pathway rather than an Sₙ1 mechanism, which would involve a highly unstable sulfonyl cation. chemrxiv.org The choice between the direct substitution and the stepwise pathway can be influenced by factors such as the nature of the nucleophile and steric hindrance. chemrxiv.org
The identification of short-lived intermediates is key to validating proposed reaction mechanisms. While direct observation can be challenging, their existence is supported by computational evidence and trapping experiments.
Trigonal Bipyramidal Intermediate: In the context of the elimination-addition pathway for nucleophilic substitution, the key intermediate is a pentacoordinate sulfur(VI) species, often referred to as a sulfurane intermediate. nih.gov In this structure, the sulfur atom is at the center of a trigonal bipyramid, with the incoming nucleophile and the leaving fluoride group often occupying the axial positions. Computational models have characterized the geometry and energy of this intermediate, providing a theoretical foundation for its role in the reaction. nih.gov
Radical Intermediates: For reactions initiated by photoredox catalysis, the mechanism involves a series of radical and radical-ion intermediates. In the visible-light-mediated sulfonylation of anilines, the proposed mechanism starts with the photoexcitation of the iridium catalyst. frontiersin.org The excited catalyst can then oxidize the aniline to form a radical cation. This species or a subsequent intermediate can then interact with the 4-phenylbenzene-1-sulfonyl fluoride, leading to the formation of a sulfonyl radical or another reactive species that ultimately propagates the chain reaction to form the product. Mechanistic studies on related systems have also invoked single-electron transfer (SET) pathways that generate radical intermediates en route to sulfonyl fluoride products. researchgate.net
Applications of 4 Phenylbenzene 1 Sulfonylfluoride in Advanced Materials and Polymer Science
4-Phenylbenzene-1-sulfonylfluoride as a Monomer in Precision Polymer Synthesis
The structure of this compound makes it a valuable monomer for constructing well-defined polymer architectures. The reactive sulfonyl fluoride (B91410) (-SO₂F) handle allows it to participate in step-growth polymerization, while its derivatives can be tailored to initiate chain-growth polymerizations.
This compound can serve as an electrophilic monomer in polycondensation reactions, particularly with nucleophilic co-monomers such as bisphenols. In this process, the sulfonyl fluoride group reacts with the hydroxyl groups of a bisphenol, such as 4,4'-biphenol, to form a sulfonate ester linkage (-SO₂-O-). This reaction proceeds via nucleophilic substitution, eliminating hydrogen fluoride and resulting in the formation of a high molecular weight polysulfonate.
The incorporation of the rigid and thermally stable biphenyl (B1667301) units from both the this compound and the bisphenol co-monomer into the polymer backbone results in materials with exceptional thermal properties. These aromatic polysulfonates are amorphous thermoplastics known for high glass transition temperatures (Tg) and excellent thermal stability. researchgate.netgoogle.com The properties of these polymers can be tuned by the choice of the bisphenol co-monomer.
Table 1: Expected Properties of Polysulfonates from this compound and Various Bisphenols
| Bisphenol Co-monomer | Expected Polymer Structure | Expected Glass Transition Temp. (Tg) | Expected 5% Weight-Loss Temp. (TGA) | Key Characteristics |
| 4,4'-Biphenol | Poly(biphenyl sulfonate) | > 250 °C | > 500 °C | High rigidity, exceptional thermal stability. researchgate.net |
| Bisphenol A | Poly(bisphenol A biphenyl sulfonate) | ~ 220 - 240 °C | > 480 °C | Good balance of thermal and mechanical properties. |
| 4,4'-Sulfonyldiphenol | Poly(biphenyl ether sulfone sulfonate) | > 260 °C | > 515 °C | Enhanced chemical resistance and thermal stability. researchgate.net |
Note: Data are estimated based on analogous poly(aryl ether sulfone) systems reported in the literature.
While this compound itself is not a cyclic monomer that undergoes ring-opening polymerization (ROP), its derivatives can be engineered to function as initiators for this process. ROP is a critical method for synthesizing biodegradable and functional polyesters, polyethers, and polyamines from cyclic monomers like lactide, caprolactone, and cyclic ethers. mdpi.comyoutube.com
To create an initiator, the 4-phenylbenzene-1-sulfonyl moiety can be attached to a molecule containing a functional group capable of initiating ROP, such as a primary alcohol or amine. For example, a derivative could be synthesized where the biphenyl ring is functionalized with a hydroxyethyl (B10761427) group. This bifunctional molecule could then initiate the ROP of a monomer like rac-lactide using a suitable co-catalyst (e.g., a tin or zinc compound). rsc.org The resulting polymer chain would possess the 4-phenylbenzene-1-sulfonyl group at one end, allowing this thermally stable and photoactive unit to be precisely placed at the terminus of a polymer chain. This strategy combines the benefits of ROP, such as controlled molecular weight and narrow dispersity, with the functional properties imparted by the biphenyl sulfonyl fluoride scaffold.
Development of Cross-Linking Agents Derived from this compound for Polymer Networks
Polymer networks with enhanced thermal and dimensional stability can be created using cross-linking agents derived from this compound. A common strategy involves converting the sulfonyl fluoride into a sulfonyl azide (B81097) (-SO₂N₃). Sulfonyl azides are thermally reactive compounds that, upon heating, decompose to release nitrogen gas and generate a highly reactive nitrene intermediate. acs.orgresearchgate.netresearchgate.net
This nitrene can undergo insertion reactions into carbon-hydrogen (C-H) bonds of adjacent polymer chains, forming stable sulfonamide cross-links. researchgate.netresearchgate.net By synthesizing a copolymer that incorporates a monomer derived from 4-phenylbenzene-1-sulfonyl azide, a latent cross-linking capability is built directly into the polymer backbone. Subsequent thermal processing triggers the cross-linking reaction, transforming a thermoplastic material into a robust thermoset network. acs.org This method is advantageous because it is a one-component system that does not require additional cross-linking agents. The rigid biphenyl unit within the cross-link enhances the network's stiffness and thermal performance.
Table 2: Thermally Induced Cross-Linking via Sulfonyl Azide Derivatives
| Parameter | Description | Typical Value/Condition |
| Precursor Group | Sulfonyl Azide (-SO₂N₃) | Derived from this compound |
| Activation Method | Thermal Treatment | Heating above decomposition temperature |
| Reactive Intermediate | Nitrene (-SO₂N:) | Formed by loss of N₂ gas |
| Cross-Linking Reaction | C-H Insertion | Forms stable sulfonamide linkages |
| Processing Temperature | 180 - 220 °C | Dependent on specific sulfonyl azide structure |
Functionalization of Polymeric Materials Using this compound as a Post-Polymerization Reagent
Post-polymerization modification is a powerful tool for introducing new functionalities onto existing polymers. The sulfonyl fluoride group is exceptionally well-suited for this purpose due to its participation in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a highly efficient and selective "click chemistry" process. eurekalert.orgsigmaaldrich.comresearchgate.net
Polymers containing nucleophilic pendant groups, such as phenols (-OH) or primary/secondary amines (-NHR), can be readily functionalized by reacting them with this compound. The reaction is typically promoted by a suitable base or catalyst and forms robust sulfonate or sulfonamide linkages, respectively. researchgate.netchemrxiv.org This approach allows for the covalent attachment of the rigid, bulky, and photoactive biphenyl sulfonyl moiety onto a variety of polymer backbones, thereby modifying the material's surface properties, solubility, and thermal characteristics.
An alternative strategy involves the polymerization of a monomer already containing the sulfonyl fluoride group, such as 4-vinylbenzenesulfonyl fluoride (VBSF). chemrxiv.org The resulting polymer, poly(VBSF), presents a scaffold decorated with reactive -SO₂F groups that can be exhaustively modified with a library of amine or phenol (B47542) nucleophiles, enabling the creation of diverse functional materials from a single parent polymer. chemrxiv.org
Table 3: SuFEx Click Chemistry for Post-Polymerization Modification
| Nucleophilic Polymer | Reagent | Linkage Formed | Key Advantage |
| Polymer with pendant phenol groups | This compound | Aryl Sulfonate Ester | High efficiency and selectivity. researchgate.net |
| Polymer with pendant amine groups | This compound | Sulfonamide | Creates highly stable covalent bonds. chemrxiv.org |
| Poly(4-vinylbenzenesulfonyl fluoride) | Various amines or phenols | Sulfonamide or Sulfonate Ester | Allows for versatile functionalization of a single polymer platform. chemrxiv.org |
Development of High-Performance Polymers Incorporating this compound Scaffolds
The incorporation of the this compound scaffold into polymer backbones is a proven strategy for developing high-performance thermoplastics. The inherent properties of the biphenyl group—rigidity, planarity, and high thermal stability—are directly translated to the resulting polymer. chemicalbook.com Aromatic polymers such as poly(biphenyl ether sulfone)s, which contain this moiety, are renowned for their impressive combination of properties. researchgate.netgoogle.com
These polymers exhibit:
High Glass Transition Temperatures (Tg): Often exceeding 220 °C, allowing for continuous use at elevated temperatures without loss of mechanical integrity. google.com
Excellent Thermal Stability: They resist thermal degradation at temperatures above 500 °C, making them suitable for demanding applications in aerospace, automotive, and electronics. researchgate.netpsu.edu
High Mechanical Strength: The rigid polymer chains lead to high tensile strength and modulus, contributing to the material's toughness and durability. researchgate.net
Chemical Resistance: The stable aromatic and sulfone linkages provide excellent resistance to a wide range of chemicals, solvents, and hydrolysis. google.com
Table 4: Representative Thermal and Mechanical Properties of Biphenyl-Containing High-Performance Polymers
| Property | Value Range | Significance |
| Glass Transition Temperature (Tg) | 220 - 270 °C | High continuous service temperature. researchgate.netgoogle.com |
| 5% Weight Loss Temperature (N₂) | 510 - 570 °C | Excellent long-term thermal stability. researchgate.netpsu.edu |
| Tensile Strength | 85 - 110 MPa | Strong and tough material. psu.eduresearchgate.net |
| Young's Modulus | 1.2 - 3.3 GPa | High stiffness and rigidity. psu.edu |
Note: Data are based on reported values for various poly(aryl ether sulfone)s and polyimides containing biphenyl units.
Design and Synthesis of Photoactive and Optoelectronic Materials Based on this compound
The biphenyl unit within this compound is a well-known chromophore that absorbs ultraviolet light. This intrinsic photoactivity makes it a valuable component for designing materials with specific optical and electronic properties. By incorporating this scaffold into polymers, materials suitable for applications in optoelectronics, such as flexible electronics and optical films, can be developed. psu.eduresearchgate.net
For instance, fluorinated polyimides containing biphenyl groups have been synthesized to create films with low dielectric constants, low refractive indices, and high optical transparency in the visible region. psu.eduresearchgate.net The introduction of the sulfonyl group and fluorine atoms can further modulate these properties. The this compound moiety can be used to construct conjugated polymers where it acts as either a part of the main chain or as a pendant group. As a pendant group, its bulky and electron-withdrawing nature can be used to disrupt polymer chain packing, reduce intermolecular interactions, and enhance the solubility and processability of otherwise intractable conjugated polymers, while also tuning their electronic energy levels.
Table 5: Potential Optical Properties of Polymers Incorporating the this compound Scaffold
| Property | Potential Value/Characteristic | Application Relevance |
| UV Absorption Cut-off | 350 - 400 nm | UV-blocking films. researchgate.net |
| Optical Transparency (@ 550 nm) | > 85% | Optically clear films for displays. researchgate.net |
| Refractive Index | 1.55 - 1.65 | Optical waveguides, anti-reflective coatings. psu.edu |
| Dielectric Constant | < 3.0 | Low-k dielectric materials for microelectronics. psu.edu |
Note: Data are based on reported values for fluorinated polyimides and poly(aryl ether)s containing biphenyl moieties.
Surface Modification Strategies Utilizing this compound for Enhanced Material Properties
The strategic modification of material surfaces is a critical step in the development of advanced materials and polymers. The surface of a material dictates its interaction with the external environment, influencing properties such as adhesion, wettability, biocompatibility, and chemical resistance. This compound has emerged as a key reagent in this field, primarily through its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This powerful and versatile reaction allows for the covalent attachment of the biphenylsulfonyl moiety to various substrates, leading to significant enhancements in their performance characteristics.
The general principle behind using this compound for surface modification involves the reaction of its highly electrophilic sulfonyl fluoride group with nucleophilic sites present on a material's surface. This process forms a stable and robust covalent bond, effectively grafting the biphenyl unit onto the substrate. The rigid, aromatic structure of the biphenyl group can impart a range of desirable properties to the modified surface.
Detailed research has demonstrated the efficacy of aryl sulfonyl fluorides in functionalizing diverse surfaces, including polymers and carbon-based materials. researchgate.net While specific studies focusing exclusively on this compound are part of a broader research area, the principles derived from the study of similar aromatic sulfonyl fluorides are directly applicable.
One of the key advantages of using sulfonyl fluorides for surface modification is the exceptional stability of the resulting linkage. sigmaaldrich.com Compared to other "click" chemistry reactions, the arylsulfonate linker formed via SuFEx is notably robust. researchgate.net This stability is crucial for applications where the material is exposed to harsh environmental conditions, such as high temperatures, chemical exposure, or mechanical stress.
A common strategy for surface modification involves a "grafting to" approach. In this method, the material surface is first functionalized with nucleophilic groups, such as phenols. Subsequently, the surface is treated with a solution of this compound. The sulfonyl fluoride reacts with the surface-bound nucleophiles, resulting in the covalent attachment of the 4-phenylbenzene sulfonyl group. This method has been successfully employed for the modification of carbon fibers, where the introduction of such functional groups can significantly improve the interfacial shear strength in composite materials. researchgate.net
Alternatively, a "grafting from" approach can be utilized. This involves first attaching a molecule containing the this compound moiety to the surface, which can then act as an anchor for further chemical transformations or polymer growth.
The enhanced material properties achieved through modification with aromatic sulfonyl fluorides are summarized in the table below, based on findings from related systems.
| Property Enhanced | Mechanism of Enhancement | Potential Application |
| Adhesion | Introduction of polar sulfonyl groups and the aromatic nature of the biphenyl moiety can increase surface energy and promote stronger interactions with adhesives and coatings. | Improved paint and coating adhesion on polymer surfaces. |
| Thermal Stability | The robust covalent bond formed via SuFEx chemistry and the inherent thermal stability of the aromatic biphenyl structure contribute to the overall thermal resistance of the material. sigmaaldrich.com | High-performance composites and electronics. |
| Chemical Resistance | The stable sulfonate linkage is resistant to hydrolysis and many chemical agents, protecting the underlying material from degradation. nih.gov | Protective coatings in chemically aggressive environments. |
| Hydrophobicity | The non-polar, aromatic biphenyl group can increase the water-repellent properties of a surface. | Water-resistant textiles and self-cleaning surfaces. |
| Biocompatibility | Surface modification can be tailored to control protein adsorption and cellular interactions, a critical aspect in the design of medical implants and devices. nih.govacs.org | Medical devices with reduced biofouling. |
Detailed research findings on analogous systems provide strong evidence for the potential of this compound in these applications. For instance, studies on the surface modification of carbon fibers using a fluorosulfate (B1228806) phenyldiazonium salt, which generates a similar surface-bound aryl sulfonate, have shown a significant increase in interfacial shear strength. researchgate.net This improvement is attributed to the robust covalent linkage and the enhanced interaction between the modified fiber surface and the polymer matrix.
Furthermore, the reactivity of the sulfonyl fluoride group can be finely tuned, allowing for selective reactions with specific nucleophiles on a surface. This selectivity is a hallmark of click chemistry and enables precise control over the surface functionalization process. sigmaaldrich.com The ability to create well-defined, functional surfaces is critical for the development of next-generation materials with tailored properties for a wide range of advanced applications.
Computational and Spectroscopic Insights into 4 Phenylbenzene 1 Sulfonylfluoride Chemical Behavior
Density Functional Theory (DFT) Calculations for Understanding 4-Phenylbenzene-1-sulfonylfluoride Reactivity
Density Functional Theory (DFT) serves as a powerful computational tool to elucidate the electronic structure and reactivity of molecules like this compound. DFT calculations can map the electron density to determine molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Electrostatic potential (ESP) maps, derived from DFT calculations, visualize the charge distribution across the molecule. libretexts.org These maps illustrate regions of positive (electron-poor) and negative (electron-rich) potential, which are crucial for predicting how the molecule will interact with other chemical species. libretexts.orgwalisongo.ac.id For aryl sulfonyl fluorides, the sulfur atom of the sulfonyl fluoride (B91410) group (SO₂F) is highly electron-deficient, making it a primary site for nucleophilic attack. nih.govresearchgate.net This electrophilicity is a key feature of their chemistry, notably in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry reactions. nih.govresearchgate.net
The reactivity of this compound is significantly influenced by the strong, electron-withdrawing nature of the sulfonyl fluoride group. This group enhances the electrophilicity of the sulfur atom. nih.gov DFT calculations can quantify this effect by calculating various reactivity indices. For instance, analysis of related aryl sulfonyl piperazine (B1678402) derivatives has shown that electrophilic and nucleophilic regions can be effectively identified, providing insight into the molecule's reactive centers. researchgate.net
Table 1: Predicted DFT Parameters for Aryl Sulfonyl Fluorides
| Parameter | Description | Typical Predicted Value/Observation | Significance in Reactivity |
|---|---|---|---|
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | ~5.19 eV for related structures researchgate.net | A smaller gap indicates higher polarizability and greater reactivity toward nucleophiles. |
| Electrostatic Potential on Sulfur | The calculated electrostatic charge on the sulfur atom of the SO₂F group. | Highly positive (blue region in ESP maps) walisongo.ac.idnih.gov | Indicates a strong electrophilic center, prone to attack by electron-rich species (nucleophiles). |
Note: Specific values for this compound require dedicated calculations, but data from analogous compounds provide valuable insights.
Molecular Dynamics Simulations of this compound Interactions in Reaction Environments
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions within a solvent or with other reactants. For this compound, MD simulations can model its solvation shell, conformational changes, and approach to a reaction partner. These simulations are particularly valuable for understanding reaction mechanisms in different solvent environments. mdpi.com
The choice of solvent can significantly influence reaction rates and outcomes. MD simulations can reveal the specific nature of solute-solvent interactions, such as hydrogen bonding, which can stabilize or destabilize reactants, transition states, and products. mdpi.comresearchgate.net For instance, the solvation of the fluoride ion, a potential leaving group or reactant, is critical and varies significantly in different solvents, which can be modeled using Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations. mdpi.com The stability of the sulfonyl fluoride group itself can be affected by the surrounding medium, with studies showing that both electronic and steric factors influence the stability of the S-F bond in various media, including aqueous buffers and serum. acs.orgx-mol.com
In the context of its application as a chemical probe or in SuFEx reactions, MD simulations can model the non-covalent binding of this compound to a target protein's active site prior to the covalent reaction. These simulations can help predict the preferred binding orientation and the proximity of the electrophilic sulfur atom to a nucleophilic residue on the target, which is essential for the subsequent covalent bond formation. researchgate.net
Quantum Chemical Analysis of Electronic Distribution and Bonding within this compound
Quantum chemical methods, such as Natural Bond Orbital (NBO) analysis and Mulliken population analysis, offer a detailed picture of the electronic distribution and bonding within the this compound molecule. These analyses go beyond simple Lewis structures to provide quantitative measures of atomic charges and bond characteristics.
Mulliken population analysis partitions the total electron density among the atoms in a molecule, providing net atomic charges. uni-muenchen.deyoutube.com For this compound, this analysis would confirm the highly polarized nature of the sulfonyl fluoride group, with the sulfur atom bearing a substantial positive charge and the oxygen and fluorine atoms bearing negative charges. researchgate.net This charge distribution is a direct consequence of the high electronegativity of oxygen and fluorine.
Predictive Spectroscopy for Reaction Monitoring and Product Validation in this compound Chemistry
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for Reaction Intermediates
NMR spectroscopy is an indispensable tool for tracking chemical reactions and characterizing their products. Computational methods, particularly DFT, can predict NMR chemical shifts (¹H, ¹³C, and ¹⁹F) with a high degree of accuracy. rsc.orgnih.gov These predictions are invaluable for assigning signals in experimental spectra and for identifying transient intermediates that may not be isolable. researchgate.net
For this compound, ¹⁹F NMR is particularly informative. The fluorine atom in the SO₂F group has a characteristic chemical shift. rsc.org Upon reaction with a nucleophile (e.g., an amine to form a sulfonamide), the sulfonyl fluoride is converted to a new functional group, and the fluorine signal disappears, providing a clear marker for reaction completion.
Predicting the NMR spectra of potential reaction intermediates can help elucidate reaction mechanisms. For example, if a reaction proceeds through a Meisenheimer-like intermediate where a nucleophile has added to the sulfur atom, the electronic environment of all nuclei would be altered. DFT calculations can predict the ¹H, ¹³C, and ¹⁹F chemical shifts for this proposed intermediate. Comparing these predicted shifts with any unusual signals observed in the experimental NMR spectrum can provide strong evidence for the intermediate's existence. The accuracy of these predictions can be enhanced by using scaling factors or by including solvent effects in the calculations. nih.govnih.gov
Table 2: Representative Predicted ¹⁹F NMR Chemical Shifts for Aryl Sulfonyl Fluorides and Related Products
| Compound Type | Functional Group | Typical ¹⁹F Chemical Shift Range (ppm) | Significance |
|---|---|---|---|
| Aryl Sulfonyl Fluoride | -SO₂F | +40 to +70 rsc.orgrsc.org | Characteristic signal for the starting material. Its disappearance indicates consumption. |
| Fluorinated Aryl Ring | Ar-F | -60 to -172 researchgate.net | Would only be present if the reaction involved the aromatic rings. |
Note: Chemical shifts are relative to a standard (e.g., CFCl₃). Actual shifts depend on the specific molecular structure and solvent.
Infrared (IR) Vibrational Mode Analysis for Functional Group Transformations
IR spectroscopy probes the vibrational modes of a molecule, making it highly sensitive to the presence and transformation of functional groups. Theoretical vibrational frequency calculations, typically performed using DFT, can predict the IR spectrum of a molecule. nih.gov By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration. cdnsciencepub.com
The sulfonyl fluoride group of this compound has strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. cdnsciencepub.comresearchgate.net These typically appear in the regions of 1400-1450 cm⁻¹ (asymmetric) and 1200-1240 cm⁻¹ (symmetric). The S-F stretch also gives rise to a distinct band.
When this compound undergoes a reaction, for example, conversion to a sulfonamide (R-SO₂-NHR'), the vibrational frequencies of the sulfonyl group will shift. More importantly, new bands corresponding to the N-H bond (stretching and bending) will appear, while the S-F stretching band will vanish. By calculating the theoretical IR spectra for both the reactant and the expected product, chemists can definitively confirm the functional group transformation by monitoring the disappearance of reactant peaks and the appearance of product peaks. icm.edu.pl
Table 3: Key IR Vibrational Frequencies for Monitoring Reactions of this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in Reaction Monitoring |
|---|---|---|---|
| Sulfonyl Fluoride (-SO₂F) | Asymmetric SO₂ Stretch | 1400 - 1450 | Disappearance indicates reaction at the sulfonyl group. |
| Sulfonyl Fluoride (-SO₂F) | Symmetric SO₂ Stretch | 1200 - 1240 | Disappearance indicates reaction at the sulfonyl group. |
| Sulfonamide (-SO₂NH-) | N-H Stretch | 3200 - 3400 | Appearance confirms the formation of a sulfonamide product. |
Mass Spectrometry Fragmentation Pattern Prediction for Reaction Products
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. While predicting a full mass spectrum from first principles is exceedingly complex, knowledge of common fragmentation pathways for specific classes of compounds allows for the prediction of likely fragment ions.
For this compound (MW ≈ 236.26 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 236. sigmaaldrich.com Common fragmentation pathways for aryl sulfonyl compounds involve the cleavage of bonds around the sulfur atom. Likely fragmentation events include:
Loss of F•: Leading to a fragment at [M-19]⁺.
Loss of SO₂: This would result in a biphenyl (B1667301) radical cation at m/z 154.
Cleavage of the C-S bond: This could generate a biphenyl cation [C₁₂H₉]⁺ at m/z 153 or a [SO₂F]⁺ fragment at m/z 83.
When analyzing a reaction product, such as a sulfonamide formed from the reaction with an amine (R-NH₂), the molecular weight will increase accordingly. The fragmentation pattern will also change. For example, the loss of the R-N• group would be a new characteristic fragmentation pathway. By comparing the observed fragmentation pattern of a reaction product with the predicted patterns for various possible structures, the identity of the product can be confirmed. This is often done in conjunction with high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements to determine the elemental composition of the ions. rsc.orgchinesechemsoc.org
Table 4: Predicted Key Mass Spectrometry Fragments for this compound and a Generic Amine Adduct
| Parent Compound | Predicted Fragment Ion | Formula of Fragment | Predicted m/z |
|---|---|---|---|
| This compound | [M]⁺ | [C₁₂H₉FO₂S]⁺ | 236 |
| This compound | [M-SO₂]⁺ | [C₁₂H₉F]⁺ | 172 |
| This compound | [C₁₂H₉]⁺ | [C₁₂H₉]⁺ | 153 |
| This compound | [SO₂F]⁺ | [SO₂F]⁺ | 83 |
| Amine Adduct (e.g., + C₂H₅NH) | [M']⁺ | [C₁₄H₁₄NO₂S]⁺ | 276 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Biphenyl-4-sulfonyl fluoride |
| Aryl sulfonyl piperazine |
| Sulfonamide |
| Sulfonic Ester |
| Meisenheimer-like intermediate |
| 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole |
| 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole |
| Potassium bifluoride |
| Isopropyl alcohol |
| 1-methoxy-4-(trifluoromethoxy) benzene (B151609) |
| Selectfluor |
| Ethyl acetate |
| Urea |
| Finasteride |
| Lamivudine |
Future Research Directions and Translational Perspectives for 4 Phenylbenzene 1 Sulfonylfluoride
Exploration of Unconventional Reactivity Modes and Novel Transformations of 4-Phenylbenzene-1-sulfonylfluoride
While the primary reactivity of sulfonyl fluorides is centered around Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, there is a vast, underexplored landscape of unconventional transformations. scilit.comresearchgate.net Future research should aim to move beyond canonical SuFEx reactions with simple nucleophiles and investigate more complex and novel reactivity patterns for this compound.
One promising area is the engagement of the sulfonyl fluoride moiety in radical reactions. The development of methods to convert the traditionally electrophilic sulfur(VI) center into a radical species could open doors to new carbon-sulfur and heteroatom-sulfur bond formations. bohrium.com Another avenue involves leveraging the biphenyl (B1667301) scaffold to direct C-H functionalization reactions at specific positions, using the sulfonyl fluoride group as a directing or activating group.
Furthermore, the participation of this compound in multicomponent reactions could provide rapid access to complex molecular architectures. bohrium.com Designing one-pot procedures where the sulfonyl fluoride reacts sequentially or concurrently with multiple other reagents would be a significant advance in synthetic efficiency. rsc.org Exploring its use as a partner in cycloaddition reactions or as a precursor to other sulfur-containing functional groups via novel rearrangement or fragmentation pathways also represents a fertile ground for discovery. For instance, the reactivity of related alkenyl sulfonyl fluorides in Michael-type additions suggests that derivatized versions of this compound could participate in similar conjugate additions. nih.gov
| Reaction Type | Potential Reagents/Conditions | Anticipated Outcome | Scientific Rationale |
|---|---|---|---|
| Radical-mediated C-S Coupling | Photocatalyst, Light, Alkene/Alkyne | Alkyl/Vinyl-biphenylsulfones | Exploits alternative reactivity of the S(VI) center beyond electrophilicity. bohrium.com |
| Directed C-H Activation | Transition Metal Catalyst (e.g., Pd, Rh), Oxidant | Functionalization of the biphenyl core | Uses the -SO2F group to control regioselectivity in C-H bond functionalization. |
| Multicomponent Reactions | Amine, Isocyanide, etc. | Highly substituted sulfonamides in one pot | Increases molecular complexity and synthetic efficiency. bohrium.com |
| Cycloaddition Reactions | Dienes, Dipoles | Novel sulfur-containing heterocycles | Expands the structural diversity of accessible compounds. |
Integration of this compound into Automated and High-Throughput Synthesis Platforms
The robustness and reliability of SuFEx click chemistry make this compound an ideal candidate for integration into automated synthesis platforms. nih.gov Such platforms are revolutionizing medicinal chemistry by enabling the rapid generation and screening of large compound libraries. researchgate.net Future work should focus on developing standardized protocols for using this compound in robotic systems.
This involves optimizing reaction conditions (e.g., solvent, temperature, stoichiometry) for a diverse panel of nucleophiles in miniaturized formats, such as 384-well plates. researchgate.net The goal is to create a plug-and-play system where a library of amines, phenols, or other nucleophiles can be automatically reacted with this compound to produce a corresponding library of sulfonates and sulfonamides. The resulting products could then be directly screened for biological activity without the need for purification, accelerating the hit-to-lead process in drug discovery. nih.gov
Adapting the synthesis for flow chemistry represents another key direction. Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based system for the derivatization of this compound would enable on-demand production of its analogs, facilitating rapid optimization of lead compounds. The principles of automated synthesis developed for PET probes, which require high efficiency and purity in multi-step sequences, can provide a model for these systems. nih.govnih.gov
Development of Catalytic Systems for Enhancing Reactions Involving this compound
While SuFEx reactions are often highly efficient, the development of catalytic systems could further broaden their scope and improve their performance under challenging conditions. Research into catalysts that can activate the S-F bond of this compound would be particularly valuable. Such catalysts could enable reactions with less reactive nucleophiles or allow transformations to proceed under milder conditions, preserving sensitive functional groups elsewhere in the molecule.
Potential catalytic approaches include:
Lewis Acid Catalysis: Lewis acids could coordinate to the oxygen or fluorine atoms of the sulfonyl fluoride group, increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack.
Transition Metal Catalysis: Palladium, nickel, or iron catalysts could enable novel cross-coupling reactions. acs.org For example, a catalytic cycle could be designed to achieve the reductive coupling of this compound with other electrophiles. Recent advances in the palladium-catalyzed synthesis of sulfonyl fluorides from aryl halides demonstrate the amenability of this functional group to transition metal-mediated processes. rsc.orgacs.org
Organocatalysis: Nucleophilic catalysts, such as tertiary amines or phosphines, could act as transfer agents, forming a highly reactive intermediate that is then intercepted by the desired nucleophile.
The development of enantioselective catalytic systems for reactions involving prochiral nucleophiles would also be a significant achievement, allowing for the synthesis of chiral sulfonamides and sulfonates derived from this compound.
| Catalyst Type | Example Catalyst | Target Reaction | Potential Advantage |
|---|---|---|---|
| Lewis Acid | Sc(OTf)3, AlCl3 | SuFEx with weak nucleophiles | Increased reaction rate and yield. |
| Transition Metal | Pd(PPh3)4, Ni(cod)2 | Cross-coupling reactions | Enables novel bond formations not accessible via SuFEx. |
| Organocatalyst | DMAP, Chiral Phosphines | Acyl transfer / Asymmetric SuFEx | Milder conditions and access to chiral molecules. |
| Photoredox Catalyst | Ir or Ru complexes | Radical addition reactions | Access to unconventional reactivity modes. researchgate.net |
Sustainable and Scalable Production Methodologies for this compound
For this compound to be widely adopted in industrial applications, the development of sustainable and scalable manufacturing processes is essential. Current laboratory-scale syntheses often rely on multi-step procedures that may use hazardous reagents or generate significant waste. Future research should focus on creating greener and more efficient synthetic routes.
Key strategies include:
Process Intensification: Developing one-pot syntheses from readily available starting materials, such as 4-phenylbenzene or its derivatives, would minimize intermediate isolation and purification steps, reducing solvent waste and energy consumption. bohrium.comrsc.org
Green Reagents and Solvents: Replacing hazardous reagents with more environmentally benign alternatives is a priority. For instance, exploring the use of sulfuryl fluoride (SO₂F₂) as both a reactant and a fluoride source could streamline the process. researchgate.net Similarly, investigating reactions in greener solvents like water or bio-derived solvents would reduce the environmental footprint.
Catalytic Routes: As mentioned previously, catalytic methods, particularly those using earth-abundant metals like iron or nickel, are preferable to stoichiometric reagents. acs.orggoogle.com A direct, catalyzed fluorosulfonylation of a biphenyl precursor would be a major advance.
Flow Chemistry: Transitioning the synthesis to a continuous flow process can improve safety, consistency, and throughput, making it more suitable for large-scale industrial production.
Recent reports on eco-friendly methods for synthesizing sulfonyl fluorides provide a strong foundation for this research, emphasizing the growing importance of sustainability in chemical manufacturing. miragenews.com
Novel Applications in Non-Polymeric Material Development and Functional Chemical Systems Beyond Current Scope
The rigid, conjugated biphenyl core of this compound makes it an attractive building block for non-polymeric functional materials. The sulfonyl fluoride group provides a covalent anchoring point to connect this core to surfaces or other molecules, enabling the construction of sophisticated chemical systems.
Future research could explore its use in:
Organic Electronics: The biphenyl unit is a common component in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This compound could be used to synthesize novel charge-transporting or emissive materials, with the sulfonyl linkage providing a robust connection within the device architecture.
Functional Surfaces: By reacting this compound with surface-bound nucleophiles (e.g., hydroxyl or amine groups on silica (B1680970) or metal oxides), self-assembled monolayers (SAMs) with tailored properties (e.g., hydrophobicity, conductivity) can be created.
Supramolecular Chemistry: The compound can serve as a key component in the bottom-up construction of complex supramolecular assemblies. The directional nature of the sulfonamide or sulfonate linkage formed via SuFEx can be used to control the geometry and function of molecular cages, capsules, or networks.
Chemical Sensors: Derivatives of this compound could be designed as chemosensors. For example, a system could be devised where the binding of an analyte to a receptor attached to the biphenyl core induces a change in its fluorescent properties, with the sulfonyl group serving as a stable linker.
By leveraging the unique combination of the biphenyl scaffold and the SuFEx handle, this compound can be a key enabler in the design and synthesis of the next generation of advanced functional materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-phenylbenzene-1-sulfonylfluoride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sulfonylation of biphenyl derivatives using sulfuryl chloride (SO₂Cl₂) or fluorinating agents like KF in anhydrous solvents (e.g., dichloromethane). Pyridine is often added to neutralize HCl byproducts, improving reaction efficiency. For example, analogous sulfonyl fluorides are synthesized via sulfonylation followed by fluoride substitution under controlled pH and temperature (60–80°C) . Purity is enhanced via flash chromatography using hexane/ethyl acetate gradients, as described in estrone sulfonate syntheses .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming aromatic proton environments and sulfonyl fluoride groups. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive bond-length data. For example, analogous compounds like 4-fluorobenzene-1-sulfonyl chloride were characterized using NMR and crystallography .
Q. What are the key reactivity profiles of this compound in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, thiols) under mild basic conditions (e.g., triethylamine) to form sulfonamides or sulfonate esters. Hydrolysis under acidic/basic conditions yields sulfonic acids. Reactivity is influenced by steric hindrance from the biphenyl moiety, which may slow kinetics compared to simpler sulfonyl fluorides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound across different solvents?
- Methodological Answer : Systematic stability studies in aprotic (e.g., DMSO, DMF) vs. protic solvents (e.g., water, methanol) should be conducted using HPLC or ¹⁹F NMR to track degradation. For instance, fluoride ion release under hydrolytic conditions can be quantified via ion-selective electrodes. Contradictions may arise from trace moisture or impurities; thus, rigorous solvent drying and inert atmospheres are critical .
Q. What strategies optimize this compound’s use in covalent inhibitor design, given its biphenyl backbone?
- Methodological Answer : Molecular docking studies can predict binding pockets where the biphenyl group enhances hydrophobic interactions. Kinetic selectivity assays (e.g., IC₅₀ determination with serine hydrolases) validate target engagement. Modifying the biphenyl substituents (e.g., electron-withdrawing groups) may fine-tune electrophilicity and reduce off-target effects .
Q. How do solvent polarity and temperature affect the regioselectivity of this compound in multi-step reactions?
- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in SN2 mechanisms, favoring direct substitution. Elevated temperatures (e.g., 50–70°C) accelerate reactions but may promote side reactions like hydrolysis. Controlled experiments with kinetic monitoring (e.g., in situ IR spectroscopy) are recommended .
Q. What advanced analytical methods are required to detect trace impurities in this compound batches?
- Methodological Answer : High-resolution LC-MS/MS identifies low-abundance impurities (e.g., sulfonic acid byproducts). ¹⁹F NMR offers sensitivity for fluoride-containing contaminants. Orthogonal validation via ion chromatography ensures accuracy, as demonstrated in fluoride compound quality assessments .
Data Analysis & Experimental Design
Q. How should researchers design experiments to compare this compound’s reactivity with other sulfonyl fluorides (e.g., 4-trifluoromethyl derivatives)?
- Methodological Answer : Competitive kinetic assays under identical conditions (solvent, pH, temperature) measure relative reaction rates. For example, parallel reactions with 4-trifluoromethylbenzenesulfonyl chloride (CAS 777-44-6) and this compound can quantify electrophilicity differences via Hammett plots .
Q. What statistical approaches address variability in biological activity data for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
